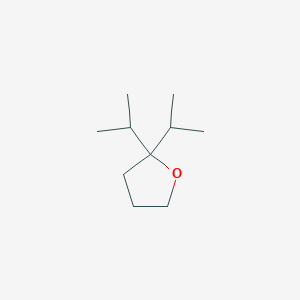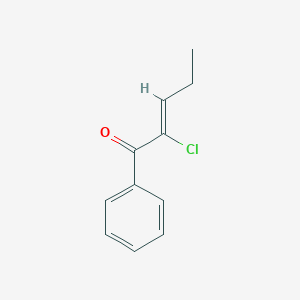
2,2-Di(propan-2-yl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Di(propan-2-yl)oxolane, also known as DIPOL, is a cyclic ether that has been used in various scientific research applications. Its unique structure and properties make it a valuable compound in many fields, including organic chemistry, biochemistry, and pharmaceuticals. In
Wirkmechanismus
2,2-Di(propan-2-yl)oxolane's mechanism of action is not fully understood, but it is believed to act as a Lewis base due to the presence of the ether oxygen atom. This allows it to form complexes with Lewis acids, such as metal ions, which can be used in catalysis and other chemical reactions.
Biochemische Und Physiologische Effekte
2,2-Di(propan-2-yl)oxolane has been shown to have low toxicity and is not known to have any significant physiological effects. However, it has been studied for its potential as a drug delivery system, where it can improve the solubility and bioavailability of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Di(propan-2-yl)oxolane has several advantages in lab experiments, including its low toxicity, high purity, and ability to form inclusion complexes with various drugs. However, it also has some limitations, including its limited solubility in water and its potential to form explosive peroxides if not stored properly.
Zukünftige Richtungen
There are several future directions for 2,2-Di(propan-2-yl)oxolane research, including its potential as a drug delivery system, its use in catalysis, and its application in the synthesis of complex organic molecules. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential in other scientific research applications.
Synthesemethoden
The synthesis of 2,2-Di(propan-2-yl)oxolane involves the reaction of diisopropylamine with 1,3-propanediol in the presence of a strong acid catalyst. This method yields a high purity product with a yield of up to 80%. The reaction is carried out at room temperature and atmospheric pressure, making it a simple and cost-effective process.
Wissenschaftliche Forschungsanwendungen
2,2-Di(propan-2-yl)oxolane has been used in various scientific research applications, including as a solvent, a reagent, and a building block for the synthesis of complex organic molecules. It has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of reactions. Additionally, 2,2-Di(propan-2-yl)oxolane has been studied for its potential as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Eigenschaften
CAS-Nummer |
156595-68-5 |
|---|---|
Produktname |
2,2-Di(propan-2-yl)oxolane |
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2,2-di(propan-2-yl)oxolane |
InChI |
InChI=1S/C10H20O/c1-8(2)10(9(3)4)6-5-7-11-10/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
MHCJHRZIHCKYBF-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCO1)C(C)C |
Kanonische SMILES |
CC(C)C1(CCCO1)C(C)C |
Synonyme |
Furan, tetrahydro-2,2-bis(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)



![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)


![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)